

Introduction: A Versatile Aromatic Building Block

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Compound of Interest

Compound Name: 4-Amino-2-nitrobenzoic acid

Cat. No.: B112838

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4-Amino-2-nitrobenzoic acid (CAS No. 610-36-6) is a substituted aromatic carboxylic acid featuring an amino group (-NH₂) and a nitro group (-NO₂) on the benzoic acid framework.^[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile building block in organic synthesis.^[2] Its primary utility lies in its role as a precursor for the synthesis of complex molecules, including pharmaceutical intermediates and dye intermediates.^{[1][2]} This guide will explore the fundamental chemical characteristics that underpin its utility, from its physicochemical properties and synthesis to its reactivity and safe handling protocols.

Molecular Structure and Physicochemical Properties

The chemical identity of **4-Amino-2-nitrobenzoic acid** is defined by its molecular structure and resulting physical properties. The molecule consists of a benzene ring substituted with a carboxylic acid group, an amino group at position 4 (para), and a nitro group at position 2 (ortho).

Caption: Molecular structure of **4-Amino-2-nitrobenzoic acid**.

The interplay of the electron-donating amino group and the electron-withdrawing nitro and carboxyl groups dictates the molecule's electronic properties and reactivity.

Table 1: Physicochemical Properties of 4-Amino-2-nitrobenzoic Acid

Property	Value	Source(s)
CAS Number	610-36-6	[2][3][4]
Molecular Formula	C ₇ H ₆ N ₂ O ₄	[1][3][4]
Molecular Weight	182.13 g/mol	[2][3][4]
Appearance	Light yellow to dark green powder/crystal	[1][3][5]
Melting Point	239 °C	[3][5]
Boiling Point	440.9 ± 35.0 °C (Predicted)	[3][5]
Density	1.568 ± 0.06 g/cm ³ (Predicted)	[3][5]
pKa	2.84 ± 0.25 (Predicted)	[3][5]
Solubility	Soluble in water, solubility is pH-dependent.	[1]
InChI Key	SAJYSJVBNGUWJK-UHFFFAOYSA-N	[2][6]

The compound's solubility is significantly influenced by pH. In basic solutions, the carboxylic acid group deprotonates to form a carboxylate salt, increasing its aqueous solubility.[7] Conversely, in acidic conditions, the amino group can be protonated.

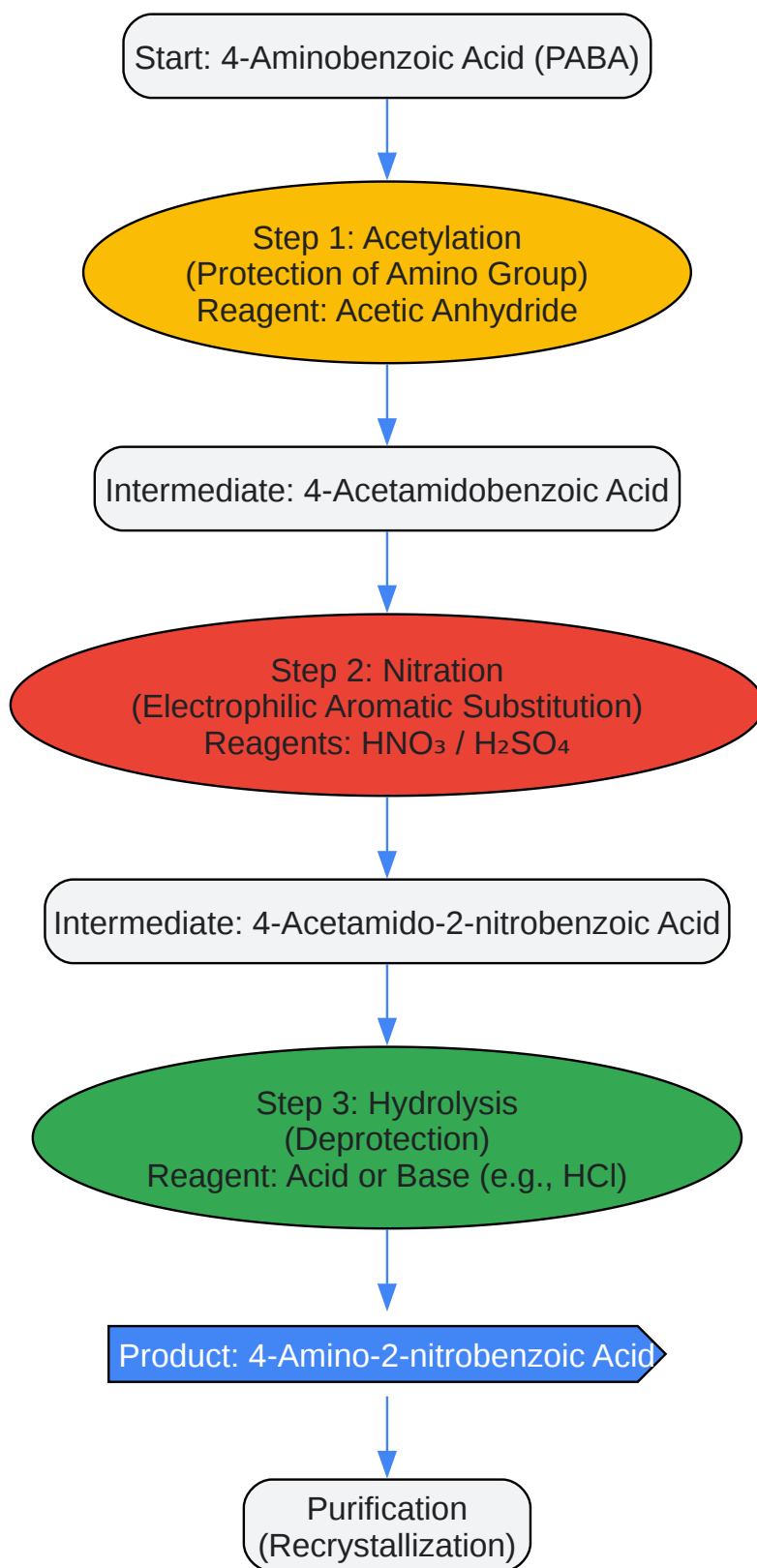
Synthesis and Purification: A Regioselective Challenge

The synthesis of **4-Amino-2-nitrobenzoic acid** presents a classic challenge in electrophilic aromatic substitution. The directing effects of the substituents must be carefully managed to achieve the desired 2,4-disubstitution pattern. The carboxylic acid group is a meta-director, while the amino group is a strong ortho-, para-director.[2] Direct nitration of 4-aminobenzoic acid (PABA) is often avoided as the amino group is susceptible to oxidation under harsh nitrating conditions.[2]

A common and effective strategy involves protecting the amino group as an acetamido group. This protects the amine from oxidation and modulates its directing effect, still favoring the ortho position for nitration.

Core Synthesis Pathway

The workflow involves three main stages: protection (acetylation), regioselective nitration, and deprotection (hydrolysis).



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